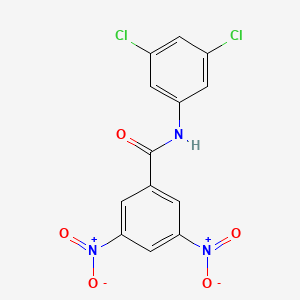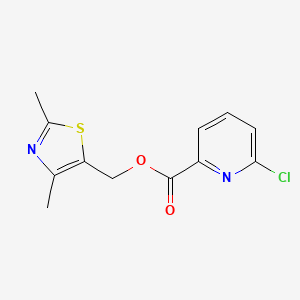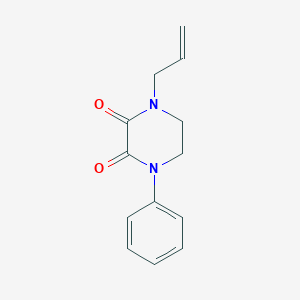
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione, commonly known as PPPD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. The compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Scientific Research Applications
Reaction and Structural Analysis
- 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione has been investigated in reactions with substituted indenes, primarily leading to 1,2-addition products, which then isomerize to ene adducts. This reaction has implications in the synthesis and structural analysis of organic compounds (Smonou, Orfanopoulos, & Foote, 1988).
Synthesis and Antimicrobial Studies
- The compound has been synthesized and characterized using various techniques, including X-ray analysis, NMR, and density function theory. It demonstrated moderate antimicrobial activity against specific bacterial strains, highlighting its potential in antimicrobial research (Ghabbour & Qabeel, 2016).
Pharmacophore Models and Affinity Studies
- In another study, derivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione were assessed for their affinity for 5-HT1A receptors, using SAR analysis based on pharmacophore models. This has implications in developing compounds with specific receptor affinities, which is valuable in pharmaceutical research (Handzlik et al., 2011).
Oxidation Reactions and Polymerization
- Its derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used effectively as oxidizing agents in the conversion of specific compounds under mild conditions, which is significant in the field of organic synthesis and material science (Zolfigol et al., 2006).
Tautomeric and Acid-Base Studies
- Studies on the tautomeric and acid-base properties of azoderivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione provide insights into the structural dynamics of these compounds, which is critical in understanding their chemical behavior and potential applications (Mahmudov et al., 2011).
Selective Membrane Electrodes
- The use of its derivatives as ionophores in copper-selective poly(vinyl) chloride membrane electrodes demonstrates the potential for application in analytical chemistry, particularly in ion-selective electrodes and environmental monitoring (Kopylovich, Mahmudov, & Pombeiro, 2011).
properties
IUPAC Name |
1-phenyl-4-prop-2-enylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRZFFIAAIWIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
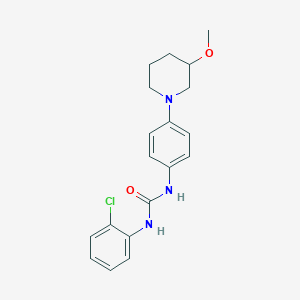
![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)
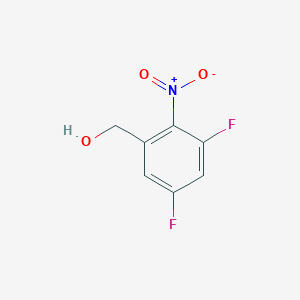
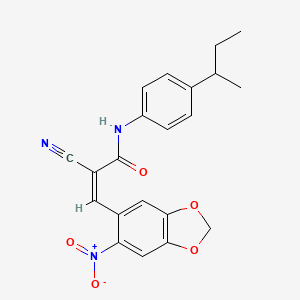

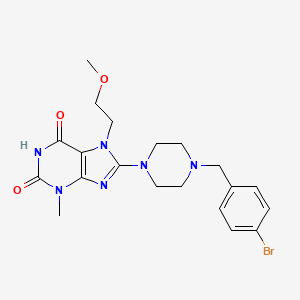
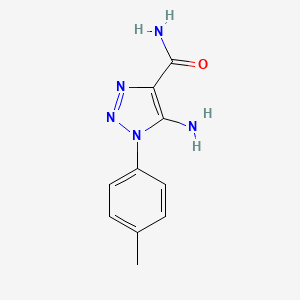
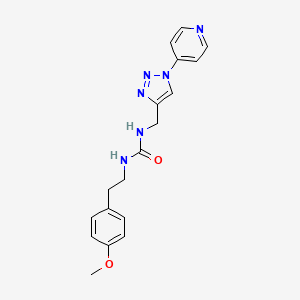
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
